molecular formula C22H23N3O B11342475 Naphthalen-1-yl{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Naphthalen-1-yl{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11342475
M. Wt: 345.4 g/mol
InChI Key: VIXAHQSPUJRJHY-UHFFFAOYSA-N
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Description

1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene-1-Carbonyl Chloride: This can be achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride.

    Nucleophilic Substitution: The naphthalene-1-carbonyl chloride can then react with 4-[2-(pyridin-4-yl)ethyl]piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for targeting specific receptors.

    Industry: Used in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE
  • 1-(NAPHTHALENE-2-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE

Uniqueness

1-(NAPHTHALENE-1-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

naphthalen-1-yl-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23N3O/c26-22(21-7-3-5-19-4-1-2-6-20(19)21)25-16-14-24(15-17-25)13-10-18-8-11-23-12-9-18/h1-9,11-12H,10,13-17H2

InChI Key

VIXAHQSPUJRJHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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